
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and two methyl groups attached to a pteridinedione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the methoxyphenyl and methyl groups. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including antioxidant and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The compound’s ability to donate or accept electrons makes it particularly effective in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-hydroxyphenyl)-1,3-dimethyl-
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-chlorophenyl)-1,3-dimethyl-
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-nitrophenyl)-1,3-dimethyl-
Uniqueness
The presence of methoxy groups in 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- imparts unique electronic and steric properties, distinguishing it from other similar compounds. These properties influence its reactivity, solubility, and interactions with biological targets, making it a compound of particular interest in various research fields.
Propriétés
Numéro CAS |
51445-47-7 |
|---|---|
Formule moléculaire |
C22H20N4O4 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
6,7-bis(4-methoxyphenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C22H20N4O4/c1-25-20-19(21(27)26(2)22(25)28)23-17(13-5-9-15(29-3)10-6-13)18(24-20)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3 |
Clé InChI |
KRHBJPIICLTYIE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


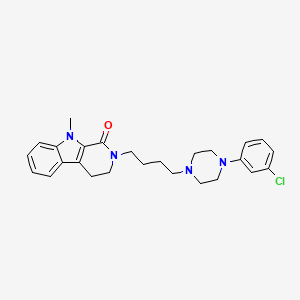
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

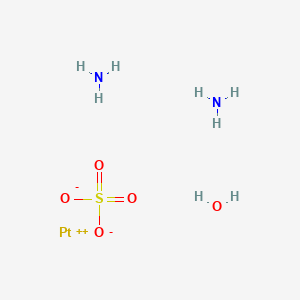
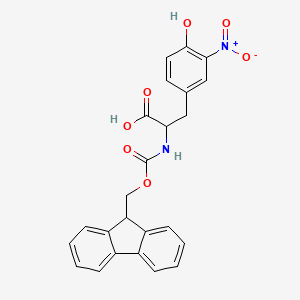
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)


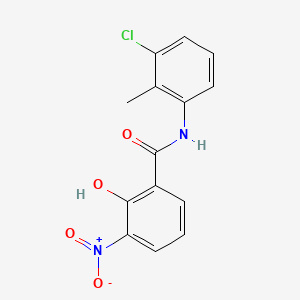
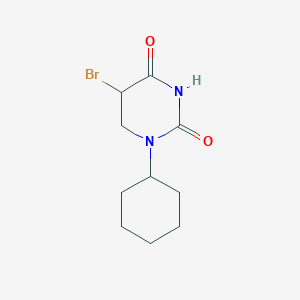
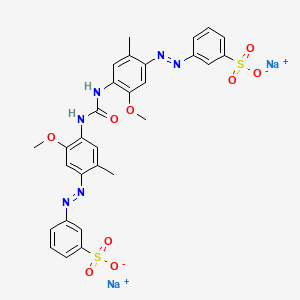
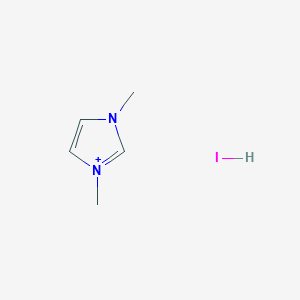
![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)

